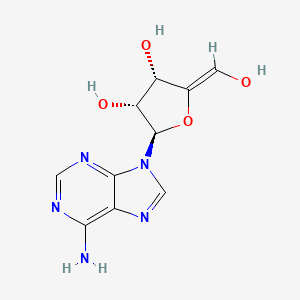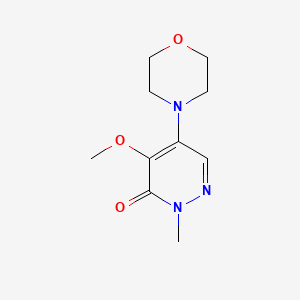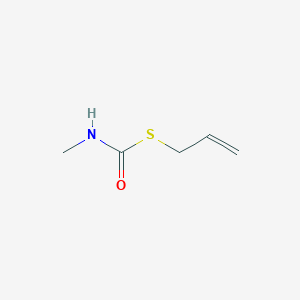![molecular formula C20H30OSi B12904769 Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane CAS No. 918129-12-1](/img/structure/B12904769.png)
Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane is an organic silicon compound that features a furan ring substituted with isopropyl and pentyl groups, along with a dimethylphenylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The isopropyl and pentyl groups can be introduced via Friedel-Crafts alkylation or other suitable substitution reactions.
Silane Introduction: The dimethylphenylsilane moiety can be attached through hydrosilylation reactions, where a silicon-hydrogen bond adds across a carbon-carbon double bond in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This could include continuous flow reactors for the cyclization and substitution steps, and the use of robust catalysts for the hydrosilylation process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenyl and alkyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce dihydrofuran derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which (4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane: can be compared with other furan-based silanes or phenylsilane derivatives.
Unique Features: Its unique combination of a furan ring with isopropyl and pentyl groups, along with a dimethylphenylsilane moiety, distinguishes it from other similar compounds.
List of Similar Compounds
- (4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane
- (4-Methyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane
- (4-Isopropyl-5-ethylfuran-2-yl)dimethyl(phenyl)silane
This article provides a comprehensive overview of (4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane, covering its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
Numéro CAS |
918129-12-1 |
|---|---|
Formule moléculaire |
C20H30OSi |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
dimethyl-(5-pentyl-4-propan-2-ylfuran-2-yl)-phenylsilane |
InChI |
InChI=1S/C20H30OSi/c1-6-7-9-14-19-18(16(2)3)15-20(21-19)22(4,5)17-12-10-8-11-13-17/h8,10-13,15-16H,6-7,9,14H2,1-5H3 |
Clé InChI |
ZDUCDJYTZMGKCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C=C(O1)[Si](C)(C)C2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


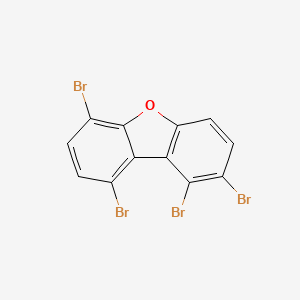
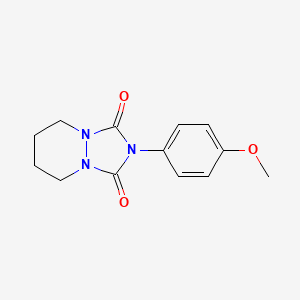
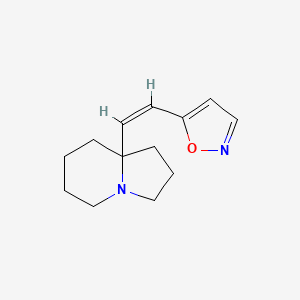
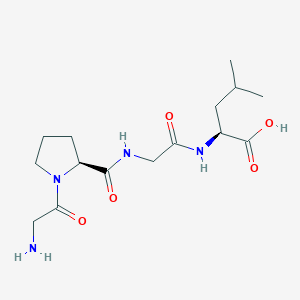
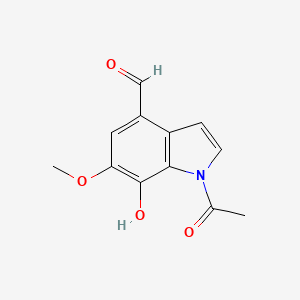
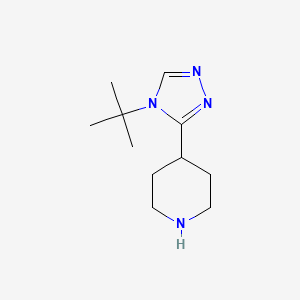
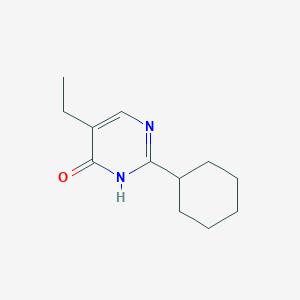
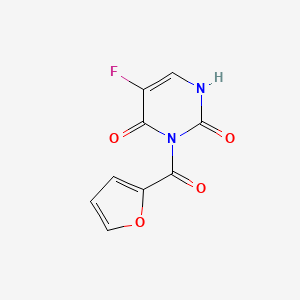
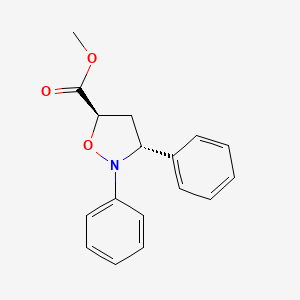
![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
